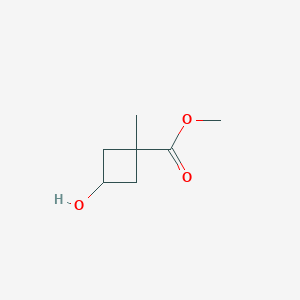

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLCCZPFOPDGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a substituted cyclobutane derivative with the chemical formula C₇H₁₂O₃.[1][2] This molecule is of significant interest to the fields of medicinal chemistry and organic synthesis due to its rigid, three-dimensional cyclobutane scaffold. Such scaffolds are increasingly sought after in drug design as they can provide access to novel chemical space, improve metabolic stability, and offer precise vectoral arrangements of functional groups for optimal target engagement. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and a framework for its experimental determination, which is crucial for its application in drug discovery and development.

The presence of a hydroxyl group and a methyl ester introduces polarity and opportunities for hydrogen bonding, while the trans-configuration of these groups on the cyclobutane ring minimizes steric hindrance and contributes to the compound's overall stability.[1] These structural features govern its solubility, reactivity, and potential interactions with biological macromolecules.[3]

Molecular and Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties influence everything from reaction kinetics to bioavailability.

Structural and Chemical Identifiers

-

IUPAC Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[1]

-

CAS Number: 1408075-48-8[1]

-

Molecular Formula: C₇H₁₂O₃[1]

-

InChI Key: KFLCCZPFOPDGLN-UHFFFAOYSA-N[2]

Tabulated Physicochemical Data

The following table summarizes key computed physicochemical properties for this compound. It is important to note that these are predicted values and should be confirmed by experimental analysis for rigorous applications.

| Property | Value | Source |

| Boiling Point | 190.2 ± 33.0 °C | [1] |

| Density | 1.232 ± 0.06 g/cm³ | [1] |

| pKa | 14.73 ± 0.40 | [1] |

| XLogP3 | 0.3 | [2] |

| Physical Form | Liquid | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for any synthesized compound. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups (one on the cyclobutane ring and one on the ester), the methylene protons of the cyclobutane ring, and the methine proton attached to the hydroxyl-bearing carbon. The trans-configuration can be confirmed by analyzing the coupling constants between the protons on the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon of the cyclobutane ring, the carbon bearing the hydroxyl group, the methylene carbons of the ring, and the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the methyl and cyclobutane groups.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ corresponding to the carbonyl group of the methyl ester.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region due to the C-O stretching vibrations of the ester and alcohol moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 144.17. Common fragmentation patterns may include the loss of a methoxy group (-OCH₃), a water molecule (-H₂O), or the entire ester functional group.

Experimental Methodologies

To ensure scientific integrity, the following experimental protocols are recommended for the determination of the key physicochemical properties.

Workflow for Physicochemical Property Determination

Caption: Workflow for the experimental determination of physicochemical properties.

Step-by-Step Protocols

1. Synthesis and Purification:

-

Synthesis: A common synthetic route involves the stereoselective reduction of a ketone precursor, methyl 3-oxo-1-methylcyclobutanecarboxylate, using a reducing agent like lithium tri-tert-butoxyaluminum hydride. This typically yields the cis-hydroxy isomer, which can then be converted to the trans-isomer via a Mitsunobu reaction for configuration inversion, followed by hydrolysis.[3]

-

Purification: Purification is critical and is typically achieved using silica gel chromatography. The progress of the purification can be monitored by thin-layer chromatography (TLC).

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC, for instance, with a C18 column and a water/acetonitrile gradient as the mobile phase. A single, sharp peak is indicative of high purity.

3. Melting and Boiling Point Determination:

-

Melting Point: For solid derivatives, a standard melting point apparatus can be used. A sharp melting range suggests high purity.

-

Boiling Point: The boiling point of this liquid compound can be determined by distillation at atmospheric or reduced pressure.

4. Solubility Determination:

-

Procedure: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, typically by HPLC or UV-Vis spectroscopy, to quantify solubility.

5. Spectroscopic Analysis:

-

NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

IR Sample Preparation: As a liquid, a thin film of the compound can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

MS Sample Preparation: The compound is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

Reactivity and Stability

This compound possesses two primary reactive sites: the hydroxyl group and the ester group.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents.

-

Reduction: The ester can be reduced to a primary alcohol.

-

Substitution: The hydroxyl group can be a leaving group in substitution reactions, allowing for the introduction of other functional groups.

For storage, the compound should be sealed in a dry, inert atmosphere at room temperature to maintain its structural integrity.[1][4]

Applications in Drug Development

The rigid cyclobutane core of this molecule makes it an attractive building block in medicinal chemistry. Its ability to present substituents in well-defined spatial orientations can lead to enhanced binding affinity and selectivity for biological targets. The hydroxyl and ester functionalities provide handles for further chemical modification, enabling its incorporation into more complex drug candidates.[3] Preliminary research on similar compounds suggests potential anti-inflammatory and antimicrobial properties.[3]

Conclusion

This compound is a valuable building block with a unique three-dimensional structure that is of growing importance in the field of drug discovery. This guide has outlined its key physicochemical properties, providing both predicted values and a framework for their essential experimental verification. A thorough understanding and experimental validation of these properties are critical for the successful application of this compound in the synthesis of novel and effective therapeutic agents.

References

- 1. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-methylcyclobutene-1-carboxylate | C7H10O2 | CID 12523845 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS: 1408075-48-8): Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a specialized chiral building block that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its rigid cyclobutane scaffold, combined with a stereochemically defined tertiary methyl ester and secondary alcohol, offers a unique three-dimensional architecture. This structure is particularly valuable for the development of complex molecular entities where precise spatial orientation of functional groups is critical for biological activity. This guide provides an in-depth examination of its chemical properties, a detailed protocol for its stereoselective synthesis, methods for its analytical characterization, and an overview of its applications, with a focus on its emerging role as a key component in the synthesis of novel therapeutics, including protein degraders.[2]

Physicochemical Properties and Identifiers

The fundamental properties of a chemical entity are critical for its application in synthesis and drug design. The key identifiers and physicochemical characteristics of this compound are summarized below. It is important to note that while some physical properties like boiling point are derived from computational predictions, they provide valuable estimates for experimental planning.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1408075-48-8[2][3][4][5] |

| IUPAC Name | methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[1][3] |

| Molecular Formula | C₇H₁₂O₃[2][3] |

| Molecular Weight | 144.17 g/mol [2][3][6] |

| SMILES | CC1(CC(C1)O)C(=O)OC[3][6] |

| InChI | 1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3[1][3][6] |

| MDL Number | MFCD23105988[3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid[4] | Experimental |

| Purity | ≥97% | Commercial Spec.[2][4] |

| Boiling Point | 190.2 ± 33.0 °C | Predicted[3] |

| Density | 1.232 ± 0.06 g/cm³ | Predicted[3] |

| pKa | 14.73 ± 0.40 | Predicted[3] |

| Storage | Room temperature, under inert atmosphere, sealed in dry conditions.[3][4] | Recommendation |

Stereoselective Synthesis: A Strategic Approach

The synthesis of the trans isomer requires precise stereochemical control. A robust and scalable strategy involves a two-step sequence starting from the corresponding ketone: 1) stereoselective reduction to the cis-alcohol, followed by 2) stereochemical inversion to the desired trans product via a Mitsunobu reaction.[1]

Caption: High-level workflow for the stereoselective synthesis of the target compound.

Detailed Protocol: Step 1 - Reduction to cis-Alcohol

This procedure focuses on the kinetically controlled reduction of the ketone precursor.

-

Expert Insight (Causality): The choice of Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) is critical.[1] Its significant steric bulk prevents coordination with the carbonyl oxygen from the same face as the adjacent quaternary ester group. Consequently, the hydride is delivered to the carbonyl carbon from the less sterically hindered face, resulting in the preferential formation of the cis-alcohol.[1]

-

Methodology:

-

Under an inert nitrogen atmosphere, dissolve the starting material, Methyl 3-oxo-1-methylcyclobutanecarboxylate, in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M.[7]

-

Cool the solution to a temperature range of -78°C to -60°C using a dry ice/acetone bath.[1][7]

-

Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF dropwise, maintaining the internal temperature below -60°C.[7]

-

Stir the reaction mixture at this temperature for 4 hours.[1][7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[3]

-

Upon completion, carefully quench the reaction by the dropwise addition of 6 M hydrochloric acid at approximately 0°C until the pH is adjusted to 5-6.[7]

-

Dilute the mixture with ethyl acetate, filter through celite to remove inorganic salts, and separate the organic layer.[7]

-

Extract the aqueous phase with ethyl acetate. Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, which can be used in the next step, often without further purification.[7] This process typically yields the product with high purity (approx. 95%) and good yield (approx. 88%).[1][7]

-

Detailed Protocol: Step 2 - Stereochemical Inversion

The Mitsunobu reaction provides a reliable method for inverting the stereocenter at the hydroxyl-bearing carbon.

-

Expert Insight (Mechanism): This reaction proceeds via an SN2 mechanism. The triphenylphosphine and azodicarboxylate form an adduct that activates the cis-hydroxyl group, converting it into a good leaving group. A suitable nucleophile (e.g., benzoate) then attacks from the backside, leading to a complete inversion of configuration. Subsequent hydrolysis of the resulting ester liberates the desired trans-alcohol.

-

Methodology:

-

Under an inert nitrogen atmosphere, dissolve the crude cis-alcohol intermediate, triphenylphosphine (1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change and/or formation of a precipitate is typically observed.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for the disappearance of the starting alcohol by TLC or LCMS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a solvent mixture like methanol/water and add a base such as sodium hydroxide or potassium carbonate to hydrolyze the benzoate ester.

-

Stir until the hydrolysis is complete (monitor by TLC/LCMS).

-

Neutralize the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

-

Purify the crude product using silica gel column chromatography to obtain the final, high-purity this compound.

-

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structure, stereochemistry, and purity of the final compound.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is invaluable for confirming the diastereomeric purity and separating the trans isomer from any residual cis starting material. LCMS is a critical tool for monitoring reaction progress and confirming the molecular weight of intermediates and the final product.[3]

-

Spectroscopic Confirmation (Anticipated Data):

-

¹H NMR: The spectrum should show distinct signals corresponding to the two non-equivalent methyl groups (one on the quaternary carbon and one from the ester), the methine proton adjacent to the hydroxyl group (CH-OH), and the diastereotopic methylene protons of the cyclobutane ring. The relative stereochemistry can often be inferred from coupling constants and nOe experiments.

-

¹³C NMR: The spectrum is expected to show 7 distinct carbon signals, including the carbonyl carbon of the ester, the quaternary carbon, the methine carbon bearing the hydroxyl group, the methoxy carbon, the ring methyl carbon, and the two methylene carbons of the ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show the protonated molecular ion [M+H]⁺ at m/z 145.08, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational stretches are expected for the hydroxyl group (broad, ~3400 cm⁻¹), the ester carbonyl group (strong, ~1730 cm⁻¹), and C-O bonds (~1200-1100 cm⁻¹).

-

Chemical Reactivity and Applications

The utility of this compound stems from its two orthogonal functional groups, which can be manipulated selectively.

Caption: Key reactive sites and corresponding classes of chemical transformations.

-

Versatile Synthetic Intermediate: The hydroxyl group can be oxidized to a ketone, substituted with other functional groups (e.g., halides, amines), or used as a handle for further elaboration.[3] The ester group can be reduced to a primary alcohol or hydrolyzed to the corresponding carboxylic acid, providing another point for modification.[3]

-

Application in Protein Degraders: This molecule is explicitly categorized as a "Protein Degrader Building Block".[2] Small, rigid scaffolds are highly desirable in the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). The defined stereochemistry and anchor points of this cyclobutane derivative make it an ideal linker component to connect a target-binding warhead with an E3 ligase-recruiting moiety, controlling the distance and vector between the two active ends.

-

Potential Therapeutic Activity: Preliminary research suggests that the compound itself or its close derivatives may possess intrinsic biological activity, including anti-inflammatory and antimicrobial properties, particularly against Gram-positive bacteria.[1] The hydroxyl group is key to this potential, as it can participate in hydrogen bonding interactions with biological targets like enzyme active sites.[1][3]

Conclusion

This compound is more than a simple organic molecule; it is a precision tool for the modern medicinal chemist. Its well-defined three-dimensional structure, accessible via robust stereoselective synthesis, provides a reliable platform for constructing complex and biologically active compounds. As research into sophisticated therapeutic modalities like targeted protein degradation continues to expand, the importance of such specialized, rigid building blocks is set to grow, positioning this compound as a valuable asset in the drug discovery pipeline.

References

- 1. This compound | 169899-49-4 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 626238-08-2 | Benchchem [benchchem.com]

- 4. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]

- 5. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclobutane Scaffolds

Cyclobutane derivatives are valuable structural motifs in medicinal chemistry and organic synthesis. Their inherent ring strain and defined three-dimensional geometry offer unique properties that can be exploited in the design of novel therapeutics and complex molecular architectures. The subject of this guide, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, represents a versatile building block possessing multiple functional groups—a hydroxyl, an ester, and a quaternary center—on a stereochemically defined cyclobutane core. This arrangement allows for diverse chemical modifications, making it a valuable precursor for more intricate molecules.[1] The trans configuration, in particular, minimizes steric hindrance between the substituents, contributing to the compound's overall stability.[2] This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven synthetic approach, and methods for its thorough characterization.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its application in synthetic chemistry.

| Property | Value | Source |

| Systematic (IUPAC) Name | methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate | [2] |

| CAS Number | 1408075-48-8 | [3][4] |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| Predicted Boiling Point | 190.2 ± 33.0 °C | [2] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [2] |

| Canonical SMILES | CC1(CC(C1)O)C(=O)OC | [2] |

| InChI Key | KFLCCZPFOPDGLN-KBTIHESUSA-N | [4] |

Strategic Synthesis: A Two-Step Approach to Stereochemical Control

The synthesis of this compound presents a stereochemical challenge: the controlled formation of the 1,3-trans relationship between the hydroxyl and the methyl ester groups. A robust and logical synthetic strategy involves the initial stereoselective reduction of a ketone precursor to establish a cis-diol intermediate, followed by a stereochemical inversion of the alcohol. This approach is predicated on well-established and reliable transformations in organic synthesis.

Synthetic Workflow Overview

Caption: Synthetic workflow for this compound.

Part 1: Stereoselective Reduction of Methyl 1-methyl-3-oxocyclobutanecarboxylate

Causality of Experimental Choice: The initial step aims to reduce the ketone of the cyclobutanone precursor. The stereochemical outcome of hydride reductions of substituted cyclobutanones is often highly predictable. Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), exhibit a strong preference for attacking the carbonyl group from the face opposite to the adjacent bulky substituent, leading to the formation of the cis-alcohol. This diastereoselectivity is driven by steric hindrance, which disfavors the approach of the hydride from the same face as the ester group.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 1-methyl-3-oxocyclobutanecarboxylate (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Hydride Addition: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, predominantly cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, can be purified by flash column chromatography on silica gel.

Part 2: Stereochemical Inversion via the Mitsunobu Reaction

Causality of Experimental Choice: The Mitsunobu reaction is a powerful and reliable method for achieving the inversion of stereochemistry at a secondary alcohol center.[5] The reaction proceeds via an SN2 mechanism, where the alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] A carboxylic acid is used as the nucleophile, which attacks the activated alcohol from the backside, resulting in a clean inversion of configuration. Subsequent hydrolysis of the resulting ester yields the desired trans-alcohol. Using a mildly acidic carboxylic acid like p-nitrobenzoic acid can improve yields for sterically hindered alcohols.[7]

Experimental Protocol:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the purified cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq). Dissolve the solids in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Hydrolysis: Upon completion, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of methanol and water. Stir at room temperature for 4-6 hours to hydrolyze the intermediate p-nitrobenzoate ester.

-

Work-up: Remove the organic solvents under reduced pressure. Dilute the residue with water and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography to yield the final this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and stereochemistry of the final product.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals for the methyl group on the ring (singlet), the methyl ester (singlet), the proton on the carbon bearing the hydroxyl group (multiplet), and the cyclobutane ring protons (multiplets). The coupling constants between the cyclobutane protons are critical for confirming the trans stereochemistry. |

| ¹³C NMR | Resonances for the quaternary carbon, the carbon bearing the hydroxyl group, the carbonyl carbon of the ester, the methoxy carbon, the ring methyl carbon, and the CH₂ groups of the cyclobutane ring. |

| FTIR (cm⁻¹) | A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester, and C-H stretching frequencies around 2850-3000 cm⁻¹. |

| Mass Spec. (MS) | The molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups such as the methoxy group or water. |

Stereochemical Confirmation by ¹H NMR

The key to confirming the trans stereochemistry lies in the analysis of the proton-proton coupling constants (³J) of the cyclobutane ring protons in the ¹H NMR spectrum. For cyclobutane systems, the coupling constant between two adjacent protons in a trans relationship is typically larger (around 6-8 Hz) than that for two protons in a cis relationship (around 2-4 Hz). Therefore, careful analysis of the multiplicity and coupling constants of the ring protons provides definitive evidence for the stereochemical outcome of the synthesis.

Potential Applications and Reactivity

This compound is a versatile synthetic intermediate capable of undergoing a variety of chemical transformations:[2]

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern, or Dess-Martin oxidation).

-

Reduction: The methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles.

Reactivity Overview Diagram

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]

- 3. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A-Technical-Guide-to-Methyl-(1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

An In-depth Analysis for Chemical Researchers and Drug Development Professionals

Introduction

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles of drug candidates.[1] Within this class of compounds, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate (CAS No. 1408075-48-8) represents a key building block.[2] The trans relationship between the methyl ester and the hydroxyl group, coupled with the quaternary center at C1, provides a synthetically versatile platform for the development of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this specific stereoisomer, offering insights for its effective utilization in research and development.

Physicochemical Properties and Structural Confirmation

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and drug design. The key properties of methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1408075-48-8 | Ark Pharma Scientific Limited[2] |

| Molecular Formula | C₇H₁₂O₃ | Ark Pharma Scientific Limited[2] |

| Molecular Weight | 144.17 g/mol | PubChem[4] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[5] |

| Boiling Point | ~190 °C (Predicted) | ChemicalBook[5] |

| Density | ~1.232 g/cm³ (Predicted) | ChemicalBook[5] |

Expected ¹H NMR Spectral Data (CDCl₃):

-

-OH (hydroxyl): A broad singlet, typically in the range of 1.5-3.0 ppm, whose position is dependent on concentration and temperature.

-

-OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.

-

-CH₃ (methyl on ring): A singlet around 1.2-1.5 ppm.

-

-CH₂- (cyclobutane ring protons): Complex multiplets between 1.8 and 2.8 ppm.

-

-CH-OH (cyclobutane ring proton): A multiplet around 4.0-4.5 ppm.

Expected ¹³C NMR Spectral Data (CDCl₃):

-

C=O (ester carbonyl): ~175 ppm

-

C-OH: ~65-70 ppm

-

-OCH₃: ~52 ppm

-

Quaternary C: ~40-45 ppm

-

-CH₂-: ~30-35 ppm

-

-CH₃: ~20-25 ppm

Stereoselective Synthesis

The synthesis of 1,3-disubstituted cyclobutanes with defined stereochemistry is a significant challenge in organic chemistry.[6] For methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, a plausible and efficient synthetic strategy involves the stereoselective reduction of a ketone precursor.

A general retrosynthetic analysis points to methyl 1-methyl-3-oxocyclobutane-1-carboxylate as a key intermediate. This intermediate can be synthesized from commercially available starting materials.[7] The subsequent reduction of the ketone is the critical step for establishing the desired trans stereochemistry.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Stereoselective Reduction

This protocol is a representative method for the diastereoselective reduction of a cyclobutanone to the corresponding trans-alcohol.[6]

Materials:

-

Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate. The cis isomer may also be present, and careful chromatography is required for separation.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones, minimizing the risk of ester reduction. The stereoselectivity of the reduction is influenced by the steric hindrance of the methyl and ester groups, favoring hydride attack from the less hindered face to yield the trans product as the major isomer.

-

Solvent and Temperature: Methanol is a common solvent for borohydride reductions. Conducting the reaction at 0 °C helps to control the reaction rate and can improve diastereoselectivity.

Reactivity and Synthetic Utility

The bifunctional nature of methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, possessing both a hydroxyl group and a methyl ester, makes it a versatile intermediate for further chemical modifications.

Caption: Potential reaction pathways for the core molecule.

The hydroxyl group can be oxidized back to the ketone, or it can undergo etherification or esterification to introduce a variety of functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This dual reactivity allows for the construction of a diverse library of compounds from a single chiral building block.

Applications in Drug Discovery

The 1,3-disubstituted cyclobutane scaffold is increasingly recognized for its favorable properties in drug design.[8][9] It can serve as a bioisosteric replacement for other cyclic systems or acyclic linkers, often leading to improved pharmacological profiles.[1] The rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding to a target protein.

Specifically, compounds derived from methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate have been explored as intermediates in the synthesis of kinase inhibitors.[3] The defined stereochemistry and the presence of functional groups for further elaboration make it an attractive starting point for creating molecules that can fit into the well-defined pockets of enzyme active sites. Furthermore, the introduction of a cyclobutane ring can increase the sp³ character of a molecule, which is often correlated with improved solubility and reduced off-target toxicity.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate. It is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10][11][12] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is a valuable and versatile building block for organic synthesis and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the creation of complex and diverse molecular architectures. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the importance of such chiral cyclobutane derivatives is likely to increase. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in their scientific endeavors.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate | CAS:1408075-48-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. angenechemical.com [angenechemical.com]

biological activity of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

An In-Depth Technical Guide to the Biological Evaluation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Section 1: Executive Summary

This technical guide provides a comprehensive framework for assessing the , a functionalized cyclobutane derivative. While preliminary research suggests potential anti-inflammatory and antimicrobial properties, this document moves beyond speculation to establish a rigorous, tiered experimental plan for its evaluation.[1] We delve into the strategic importance of the cyclobutane scaffold in modern drug discovery, detail the stereoselective synthesis of the target compound, and present validated, step-by-step protocols for foundational in vitro screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel small molecules and understand the scientific rationale behind their evaluation, from initial screening to mechanism of action deconvolution.

Section 2: The Cyclobutane Scaffold: A Privileged Structure in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in drug design.[2][3] Its inherent ring strain (approximately 26.3 kcal/mol) forces it into a rigid, puckered conformation, a stark contrast to the flexibility of larger cycloalkanes.[2] This conformational rigidity is a key strategic advantage in medicinal chemistry for several reasons:

-

Conformational Locking: By incorporating a cyclobutane, chemists can "lock" a molecule's pharmacophores into a specific spatial orientation that is optimal for binding to a biological target. This pre-organization can minimize the entropic penalty upon binding, potentially leading to a significant increase in potency.[2][4]

-

Metabolic Stability: The cyclobutane core is relatively inert and can be used to replace more metabolically labile groups. For instance, replacing a flexible alkyl chain or a susceptible aromatic ring with a cyclobutane can block common sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[5]

-

Vectorial Projection: The three-dimensional nature of the puckered cyclobutane ring allows for precise, non-planar projection of substituents into space, enabling unique interactions within a target's binding pocket that are inaccessible to flat, aromatic systems.[2]

-

Novel Chemical Space: As a non-classical bioisostere, the cyclobutane scaffold allows chemists to explore novel chemical space, leading to compounds with unique intellectual property and potentially improved selectivity or safety profiles.[5]

The subject of this guide, this compound, embodies these principles. It presents a rigid core decorated with versatile functional groups—a hydroxyl group for hydrogen bonding and an ester for potential hydrolysis or further modification—making it an intriguing candidate for biological screening.[1][6]

Section 3: Physicochemical Properties and Stereoselective Synthesis

A thorough understanding of a compound's physical properties and its synthetic origin is fundamental to any biological investigation. The specific stereochemistry of the trans isomer is critical, as biological targets are chiral and often exhibit strict stereoselectivity.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate | [6][7] |

| CAS Number | 1408075-48-8 | [6][7][8] |

| Molecular Formula | C₇H₁₂O₃ | [1][6][9] |

| Molecular Weight | 144.17 g/mol | [1][6][9] |

| Canonical SMILES | CC1(CC(C1)O)C(=O)OC | [6][9] |

| Predicted Boiling Point | 190.2 ± 33.0 °C | [6] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [6] |

| Storage | Room temperature, under inert atmosphere | [6][7] |

Rationale and Workflow for Stereoselective Synthesis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, achieving the trans configuration, where the hydroxyl and carboxylate groups are on opposite faces of the ring, is paramount. A highly cited and industrially scalable route leverages a stereochemical inversion to achieve this specific outcome with high fidelity.[1]

The causality behind this multi-step synthesis is clear:

-

Stereoselective Reduction: Direct reduction of the ketone precursor often favors the thermodynamically stable cis-alcohol. The use of a sterically hindered reducing agent like Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) enhances this selectivity, providing the cis-alcohol in high yield.[1] This step establishes the initial, albeit incorrect, stereocenter.

-

Mitsunobu Inversion: The Mitsunobu reaction is a classic and reliable method for inverting the stereochemistry of a secondary alcohol. It proceeds via an SN2 mechanism, which by definition results in a complete inversion of configuration. This is the critical step that converts the cis-alcohol into the desired trans product.

-

Hydrolysis/Esterification: Final steps are taken to yield the target methyl ester. This synthetic strategy is superior to methods lacking stereochemical control, as it avoids the need for difficult chromatographic separation of isomers.[1]

References

- 1. This compound | 169899-49-4 | Benchchem [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 626238-08-2 | Benchchem [benchchem.com]

- 7. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]

- 8. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Abstract

This compound is a unique small molecule featuring a rigid, three-dimensional cyclobutane scaffold. While primarily utilized as a versatile building block in organic synthesis, preliminary evidence suggests potential biological activities, including anti-inflammatory and antimicrobial properties.[1][2] However, its specific mechanism of action (MoA) remains uncharacterized. This guide abandons a traditional descriptive format due to the nascent stage of research on this compound. Instead, it serves as a comprehensive strategic roadmap for researchers, outlining a logical, multi-pronged approach to systematically elucidate the MoA of this and other novel small molecules. We will detail the requisite experimental workflows, from initial phenotypic screening and target identification to pathway analysis and validation, providing the scientific rationale behind each methodological choice.

Introduction: The Case for a Cyclobutane Scaffold

This compound (PubChem CID: 45090007) is an organic compound with the molecular formula C₇H₁₂O₃.[1][3] Its structure is characterized by a puckered cyclobutane ring, a feature that imparts conformational rigidity—a desirable trait in drug design for improving potency and selectivity.[4] The cyclobutane motif is an underrepresented scaffold in marketed drugs but offers distinct advantages by providing novel three-dimensional exit vectors for chemical exploration and potentially improving physicochemical properties compared to more flexible or planar systems.[5]

The subject molecule possesses two key functional groups poised for biological interaction: a hydroxyl group, capable of forming hydrogen bonds, and a methyl ester group, which can undergo hydrolysis or engage in other interactions.[1][2] These features, combined with the rigid core, make it a compelling candidate for biological investigation. This guide provides the framework to move this compound from a synthetic intermediate to a well-understood pharmacological tool.

Phase 1: Phenotypic Screening & Hypothesis Generation

Before dedicating resources to identifying a specific molecular target, it is crucial to robustly confirm and expand upon the preliminary reported biological activities. A phenotypic screening approach allows for unbiased discovery of cellular or organismal effects, which can provide vital clues to the underlying mechanism.

Experimental Protocol: Multi-Parametric Phenotypic Screening

-

Assay Selection:

-

Anti-inflammatory Assay: Utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Measure the dose-dependent inhibition of nitric oxide (NO) production using the Griess assay and key pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

-

Antimicrobial Assay: Perform minimum inhibitory concentration (MIC) assays against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as suggested by initial reports.[1]

-

General Cytotoxicity Assay: Employ a standard cell viability assay (e.g., CellTiter-Glo®) across multiple cell lines (e.g., HEK293, HepG2, A549) to determine the compound's therapeutic window and identify potential tissue-specific effects.

-

-

High-Content Imaging (HCI):

-

Treat a well-characterized cell line (e.g., U2OS) with the compound at various concentrations.

-

Stain cells with a panel of fluorescent dyes to simultaneously assess multiple phenotypic parameters (e.g., nuclear morphology, mitochondrial membrane potential, cell cycle status, cytoskeletal integrity).

-

Rationale (Expertise): HCI provides an unbiased, quantitative fingerprint of the compound's cellular impact. A specific morphological change (e.g., cell cycle arrest at G2/M phase) is a powerful starting point for forming a mechanistic hypothesis.

-

-

Data Analysis & Hypothesis Generation:

-

Integrate quantitative data from all assays. A compound that, for instance, reduces inflammatory markers without general cytotoxicity is a strong candidate for further study.

-

Compare the observed phenotypic fingerprint to known compounds in databases like the Connectivity Map to draw connections to established mechanisms of action.[6]

-

Visualization: Phenotypic Screening Workflow

Caption: Workflow for initial phenotypic screening and hypothesis generation.

Phase 2: Molecular Target Identification

Identifying the specific biomolecule(s) that the compound directly binds to is the cornerstone of MoA elucidation. A multi-pronged approach is recommended, as no single method is foolproof. Understanding the principles behind each strategy is critical for interpreting the results.[7][8]

Affinity-Based Proteomics

This strategy involves using a modified version of the compound as "bait" to "fish" for its binding partners from a complex protein mixture (cell lysate).

Conceptual Protocol: Affinity Probe Synthesis & Pulldown

-

Probe Synthesis: Synthesize an analog of the parent compound by attaching a linker and a reporter tag (e.g., biotin) to a position that is not critical for its biological activity. The hydroxyl group is a prime candidate for modification.

-

Rationale (Trustworthiness): A crucial control is to synthesize an inactive analog (if one is identified through SAR) with the same linker/tag to identify non-specific binders. The activity of the tagged compound must be confirmed to be similar to the parent compound.

-

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

-

Protein Pulldown: Incubate the beads with cell lysate. The target protein will bind to the compound on the beads.

-

Washing & Elution: Wash away non-specific proteins. Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Genetic Interaction Mapping (CRISPR/RNAi)

This approach identifies genes that, when silenced or overexpressed, alter a cell's sensitivity to the compound. This points to proteins in the relevant pathway, including the direct target.

Experimental Workflow

-

Screening: Perform a genome-wide CRISPR knockout screen in a cell line sensitive to the compound.

-

Treatment: Treat the pooled cell population with a sublethal dose of the compound.

-

Analysis: Sequence the guide RNAs (gRNAs) from both surviving and dying cell populations.

-

Sensitizing Hit: Depletion of a gRNA in the surviving population suggests that knocking out its target gene makes the cells more sensitive to the compound.

-

Resistance Hit: Enrichment of a gRNA suggests that knocking out its target gene confers resistance. The direct target is often a resistance hit.

-

Computational Prediction

In silico methods can predict potential targets based on the compound's structure, saving lab time and resources.

-

Target Prediction: Use reverse-docking software (e.g., PharmMapper, SwissTargetPrediction) to screen the compound's 3D structure against a library of known protein binding sites.

-

Similarity Searching: Identify known drugs with structural similarities to the compound and investigate their known targets.

Data Presentation: Comparison of Target ID Methods

| Method | Principle | Advantages | Disadvantages |

| Affinity Proteomics | Direct binding | Identifies direct physical binders. | Requires chemical modification; risk of steric hindrance; can miss weak binders. |

| CRISPR/RNAi Screen | Genetic interaction | Unbiased, genome-wide; no compound modification needed; identifies pathway components. | Hits may be indirect; requires significant bioinformatics; can be resource-intensive. |

| Computational | Structural similarity | Fast, low-cost; generates hypotheses quickly. | Predictive only; high false-positive rate; requires experimental validation. |

Visualization: Target Identification Strategies

Caption: Convergent strategies for identifying candidate molecular targets.

Phase 3: Mechanistic Validation & Pathway Analysis

Once a high-confidence target is identified, the focus shifts to validating the interaction and placing it within a biological context.

Experimental Protocol: Target Validation and Pathway Mapping

-

Confirm Direct Binding:

-

Method: Use a label-free biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Procedure: Immobilize the purified recombinant target protein on a sensor chip (for SPR) or place it in the calorimeter cell (for ITC). Measure the binding kinetics (kon, koff) and affinity (KD) of the parent compound.

-

Rationale (Expertise): These methods confirm a direct, physical interaction between the unmodified small molecule and its putative target protein, providing quantitative affinity data that is essential for further development.

-

-

Biochemical Functional Assay:

-

If the target is an enzyme (e.g., a kinase, protease), develop an in vitro activity assay.

-

Demonstrate that the compound modulates the enzyme's activity in a dose-dependent manner. Calculate the IC₅₀ or EC₅₀.

-

-

Cellular Target Engagement:

-

Method: Use a Cellular Thermal Shift Assay (CETSA).

-

Procedure: Treat intact cells with the compound. Heat the cells across a temperature gradient. Soluble (un-denatured) protein is then quantified by Western blot.

-

Rationale (Trustworthiness): Ligand binding stabilizes a target protein, increasing its melting temperature. A shift in the melting curve upon compound treatment is strong evidence of target engagement in a physiological context.

-

-

Downstream Pathway Analysis:

-

Based on the known function of the target, investigate downstream signaling events.

-

Example: If the target is a kinase in the NF-κB pathway, treat cells with the compound and measure the phosphorylation of downstream substrates (e.g., IκBα) and the nuclear translocation of NF-κB p65 via Western blot and immunofluorescence, respectively.

-

Visualization: Hypothetical Signaling Pathway

Caption: Hypothetical pathway showing inhibition of a kinase by the compound.

Conclusion & Future Directions

This compound stands as a molecule of unrealized potential. Its value as a synthetic intermediate is clear, but its biological role is an open question. The experimental roadmap detailed in this guide provides a rigorous, multi-phase framework for systematically dissecting its mechanism of action. By progressing from broad phenotypic screening to specific target identification and pathway validation, researchers can build a comprehensive and defensible model of the compound's biological function. The insights gained will not only characterize this specific molecule but will also provide a deeper understanding of how the underutilized cyclobutane scaffold can be leveraged in the design of next-generation therapeutics.

References

- 1. This compound | 169899-49-4 | Benchchem [benchchem.com]

- 2. This compound | 626238-08-2 | Benchchem [benchchem.com]

- 3. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a key intermediate in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and predictive models to offer a robust analytical framework.

Introduction: The Significance of a Substituted Cyclobutane

This compound, with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is a chiral building block of significant interest.[1] Its rigid cyclobutane scaffold, adorned with hydroxyl and methyl ester functionalities, provides a unique three-dimensional architecture that is increasingly incorporated into novel therapeutic agents. The precise stereochemical arrangement of these functional groups is critical to its biological activity and synthetic utility. Therefore, unambiguous spectroscopic characterization is paramount for quality control, reaction monitoring, and advancing our understanding of its chemical behavior.

The trans configuration of the hydroxyl and ester groups minimizes steric hindrance, contributing to the compound's overall stability.[1] This guide will delve into the expected spectroscopic signatures that confirm this specific stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the rigid and puckered nature of the cyclobutane ring, which can lead to diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) and their justifications are presented below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| -OH | Broad singlet | ~1.5-3.0 | - | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. |

| -OCH₃ | Singlet | ~3.7 | - | The methyl ester protons are in a distinct chemical environment and do not couple with other protons. |

| -CH₃ | Singlet | ~1.3 | - | The methyl group attached to the quaternary carbon (C1) is a singlet. |

| -CH(OH) | Multiplet | ~4.0-4.2 | J (vicinal, cis), J (vicinal, trans) | This proton is deshielded by the adjacent hydroxyl group. The multiplicity will arise from coupling to the four neighboring methylene protons. |

| Ring CH₂ (axial and equatorial) | Multiplets | ~1.8-2.5 | J (geminal), J (vicinal, cis), J (vicinal, trans) | The four methylene protons on the cyclobutane ring are expected to be diastereotopic and will appear as complex multiplets with distinct chemical shifts and coupling constants. |

Expert Insight: The key to confirming the trans stereochemistry lies in the coupling constants between the methine proton of the hydroxyl-bearing carbon and the adjacent methylene protons. Due to the puckered nature of the cyclobutane ring, the dihedral angles will lead to distinct cis and trans coupling constants.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O (ester) | ~175 | The carbonyl carbon of the ester group is significantly deshielded. |

| C-OH | ~70 | The carbon atom bearing the hydroxyl group is deshielded due to the electronegativity of the oxygen atom. |

| C-CH₃ (quaternary) | ~45 | The quaternary carbon atom is less deshielded than the oxygen-bearing carbons. |

| -OCH₃ | ~52 | The carbon of the methyl ester. |

| Ring CH₂ | ~30-40 | The two methylene carbons of the cyclobutane ring are expected to have similar but distinct chemical shifts. |

| -CH₃ | ~20 | The methyl group carbon attached to the quaternary center. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3 seconds

-

Relaxation delay: 2 seconds

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

-

2D NMR (COSY, HSQC, HMBC): Utilize standard parameter sets to establish proton-proton and proton-carbon correlations, which are vital for unambiguous peak assignments.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH | O-H stretch | 3600-3200 (broad) |

| C-H (alkane) | C-H stretch | 2980-2850 |

| C=O (ester) | C=O stretch | ~1735 |

| C-O (ester) | C-O stretch | 1300-1000 |

| C-O (alcohol) | C-O stretch | 1300-1000 |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the molecular weight of the compound (C₇H₁₂O₃).

-

Key Fragmentation Peaks:

-

m/z = 129 ([M-CH₃]⁺): Loss of a methyl group.

-

m/z = 113 ([M-OCH₃]⁺): Loss of the methoxy group from the ester.

-

m/z = 85 ([M-COOCH₃]⁺): Loss of the entire methyl ester group.

-

m/z = 57: A common fragment for cyclobutane ring systems.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI).

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

References

An In-depth Technical Guide to the Solubility and Storage of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

This guide provides a comprehensive overview of the critical physicochemical properties, solubility, and storage protocols for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-48-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the effective use and long-term stability of this versatile building block.

Introduction: A Profile of this compound

This compound is a substituted cyclobutane derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] Its structure, featuring a hydroxyl group and a methyl ester in a trans configuration on a cyclobutane ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry.[2] The trans arrangement of the functional groups minimizes steric hindrance, contributing to the compound's overall stability.[1] Understanding its solubility and stability is paramount for its application in synthesizing more complex molecules, where it can undergo reactions such as oxidation, reduction, and substitution.[1][2]

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for its proper handling and application.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Predicted Boiling Point | 190.2 ± 33.0 °C | [1] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 14.73 ± 0.40 | [1] |

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar hydroxyl group and its less polar methyl ester and cyclobutane core. The hydroxyl group can participate in hydrogen bonding, which generally enhances solubility in protic solvents like water and alcohols.[1][2] Conversely, the rest of the molecule lends itself to solubility in organic solvents.

While specific quantitative solubility data is not widely published, a qualitative assessment suggests the following:

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of the hydroxyl group suggests some degree of solubility. However, complete miscibility in water is unlikely due to the hydrophobic contribution of the cyclobutane ring and methyl groups. It is expected to be more soluble in alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents. For instance, related syntheses involving similar compounds have utilized N,N-dimethylformamide (DMF) as a solvent.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Limited solubility is expected in highly nonpolar solvents.

Experimental Protocol for Determining Solubility

Given the absence of precise solubility data, researchers should determine it empirically for their specific application. The following is a standard protocol for determining the solubility of a compound.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical instrument

Procedure:

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a vial.

-

Equilibrate the solution by agitating it (e.g., using a vortex mixer) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the solution to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a calibrated analytical method (e.g., HPLC with a standard curve).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. Most suppliers recommend storing the compound at room temperature and sealed in a dry environment .[3] One supplier suggests storage at 2-8°C . For long-term storage, refrigeration is a prudent choice to minimize potential degradation.

Key Stability Considerations:

-

Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[1] Therefore, exposure to strong acids, bases, and moisture should be avoided.

-

Oxidation: The secondary hydroxyl group can be oxidized to a ketone.[1] Contact with strong oxidizing agents should be prevented.

-

Ring Strain: Cyclobutane rings possess inherent ring strain, which can make them susceptible to ring-opening reactions under certain conditions, such as in the presence of Lewis acids or under thermolysis.[4] However, under normal laboratory and storage conditions, the cyclobutane ring in this compound is expected to be stable.[4]

To ensure long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[1]

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical, safe handling practices are essential. The following are general guidelines for handling this compound in a laboratory setting.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if there is a risk of aerosolization.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before use.

-

Skin and Body Protection: Wear a lab coat. Ensure that skin is not exposed.

-

-

General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

-

Spills: In case of a spill, clean it up promptly using appropriate absorbent materials and dispose of the waste in a designated hazardous waste container.

Preparation of Stock Solutions

For many applications, a stock solution of this compound will be required. The choice of solvent will depend on the downstream application and the compound's solubility.

Protocol for Preparing a Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 144.17 g/mol )

-

Anhydrous DMSO

-

Analytical balance

-

Appropriate volumetric flask and pipettes

Procedure:

-

Calculate the mass of the compound required. For a 10 mM solution in 10 mL:

-

Mass = 0.010 mol/L * 0.010 L * 144.17 g/mol = 0.0144 g = 14.4 mg

-

-

Accurately weigh out the calculated mass of the compound.

-

Add the compound to a volumetric flask.

-

Add a portion of the DMSO to dissolve the compound.

-

Vortex or sonicate if necessary to ensure complete dissolution.

-

Add DMSO to the final volume and mix thoroughly.

-

Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing Key Workflows

Decision Tree for Solvent Selection

Caption: A decision-making workflow for selecting an appropriate solvent.

Workflow for Long-Term Storage

Caption: A step-by-step process for the optimal long-term storage of the compound.

Conclusion

This compound is a valuable chemical intermediate with specific solubility and stability characteristics that must be understood for its effective use. While it exhibits some solubility in polar protic solvents and good solubility in polar aprotic solvents, empirical determination of solubility for specific applications is recommended. Adherence to proper storage conditions, including a dry, and for long-term storage, inert and refrigerated environment, is critical to prevent degradation via hydrolysis and oxidation. By following the guidelines outlined in this technical guide, researchers can ensure the integrity and successful application of this compound in their work.

References

The Strategic Role of Cyclobutane Scaffolds in Modern Therapeutics: A Technical Guide

Executive Summary: The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered conformation offers a strategic advantage over more traditional planar or flexible moieties. By introducing conformational rigidity, enhancing metabolic stability, and acting as a unique bioisostere, the cyclobutane motif has been successfully incorporated into multiple FDA-approved drugs.[1][2][3][4] This technical guide provides an in-depth analysis of the therapeutic applications of cyclobutane derivatives, focusing on their established roles in oncology and antiviral therapy. It details the causality behind their mechanisms of action, provides validated experimental protocols, and explores the synthetic strategies that enable their use in drug discovery.

The Cyclobutane Moiety: A Scaffold of Strategic Advantage

The utility of the cyclobutane ring in drug design stems from its distinct stereochemical and physicochemical properties, which differ significantly from both acyclic chains and other carbocycles.[1][2]

-

Conformational Restriction & 3D Structure: Unlike flexible aliphatic chains, the cyclobutane ring is rigid and adopts a puckered conformation. This rigidity can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein and thus potentially increasing binding affinity.[1][5] This three-dimensionality also increases the fraction of sp3-hybridized carbons (Fsp3), a property correlated with higher clinical success rates.[6]

-

Metabolic Stability: The replacement of metabolically vulnerable groups (e.g., flexible alkyl chains or electron-rich aromatic systems) with a chemically inert cyclobutane ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile.[5][6]

-

Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups, alkenes, or even planar aromatic rings.[1][3][6] This substitution can improve properties like solubility and metabolic stability while maintaining or enhancing biological activity.[6] For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane ring restricts the number of possible conformations, which can be advantageous for target binding.[1]

Cyclobutanes in Oncology: The Carboplatin Paradigm